REACTION_CXSMILES
|
[CH3:1][C:2]([O:5][C:6]([N:8]1[CH2:17][CH2:16][C:15]2[C:10](=[CH:11][C:12]([O:20][Si](C(C)(C)C)(C)C)=[C:13]([O:18][CH3:19])[CH:14]=2)[CH2:9]1)=[O:7])([CH3:4])[CH3:3].[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[CH3:4][C:2]([O:5][C:6]([N:8]1[CH2:17][CH2:16][C:15]2[C:10](=[CH:11][C:12]([OH:20])=[C:13]([O:18][CH3:19])[CH:14]=2)[CH2:9]1)=[O:7])([CH3:1])[CH3:3] |f:1.2|
|
Name
|
3,4-dihydro-7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-methoxy-2(1H)isoquinolinecarboxylic acid-1,1-dimethylethyl ester
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CC2=CC(=C(C=C2CC1)OC)O[Si](C)(C)C(C)(C)C
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is brought to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched with 10 mL saturated sodium bicarbonate solution and 10 mL water
|
Type
|
ADDITION
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Details
|
followed by the addition of 20 mL diethyl ether
|
Type
|
CUSTOM
|
Details
|
After separating the layers
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Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with 2×20 mL diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with 20 mL brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
removal of the solvent
|
Type
|
CUSTOM
|
Details
|
the product is purified by silica gel chromatography (eluting with 2:1 hexane/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)N1CC2=CC(=C(C=C2CC1)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.15 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |